3-Bromo-4,5-dichloropyridazine

Description

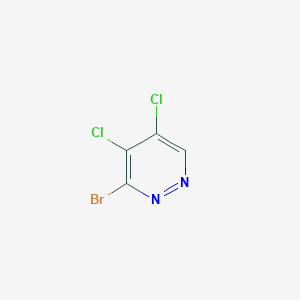

3-Bromo-4,5-dichloropyridazine (CAS 120258-54-0) is a halogenated pyridazine derivative with the molecular formula C₄HBrCl₂N₂ and a molecular weight of 227.87 g/mol . It belongs to the pyridazine class of heterocyclic compounds, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive halogen substituents (bromine at position 3 and chlorine at positions 4 and 5). Its purity is typically listed as 95%, and it is available on demand for specialized synthetic applications .

Properties

IUPAC Name |

3-bromo-4,5-dichloropyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2N2/c5-4-3(7)2(6)1-8-9-4/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMSYPKWKUVIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=N1)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720866 | |

| Record name | 3-Bromo-4,5-dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120258-54-0 | |

| Record name | 3-Bromo-4,5-dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dichloropyridazine typically involves halogenation reactions. One common method starts with 3,6-dichloropyridazine as the precursor. The process involves the following steps:

Chlorination: 3,6-dichloropyridazine is chlorinated to form 3,4,6-trichloropyridazine.

Hydroxylation: The trichloropyridazine is then converted to 3,6-dichloro-4-hydroxypyridazine.

Bromination: Finally, the hydroxypyridazine is brominated to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar halogenation steps but are optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions ensures the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-dichloropyridazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids/esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Research Applications

Building Block in Synthesis

3-Bromo-4,5-dichloropyridazine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its halogenated structure allows for various substitution reactions, making it a versatile intermediate in organic synthesis. For instance, it can undergo nucleophilic substitutions where the bromine and chlorine atoms are replaced with different functional groups, facilitating the creation of diverse chemical entities.

Reactivity and Coupling Reactions

The compound participates in several types of reactions:

- Substitution Reactions : The halogen atoms can be substituted with nucleophiles.

- Oxidation and Reduction : It can change oxidation states through redox reactions.

- Coupling Reactions : Particularly, it is involved in Suzuki-Miyaura coupling reactions, which are essential for constructing complex organic molecules .

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit specific biological targets, leading to cytotoxic effects on cancer cells. For example, its derivatives have been investigated for their ability to inhibit kinases that are often overactive in cancerous cells .

Mechanism of Action

The mechanism through which this compound exerts its biological effects often involves enzyme inhibition or receptor modulation. This interaction can lead to altered cellular signaling pathways, contributing to its therapeutic potential.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound has been explored as a precursor for drug development. Its structure allows for modifications that can enhance pharmacological properties. Notably, it has been studied for developing kinase inhibitors and other therapeutic agents aimed at treating various diseases .

Industrial Applications

Agrochemicals and Materials Science

The compound is also utilized in the production of agrochemicals due to its efficacy in pest control formulations. Additionally, its unique electronic properties make it suitable for applications in materials science, including organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) .

Case Studies

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dichloropyridazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS 933041-14-6)

- Molecular Formula : C₄HBrCl₂N₂O

- Key Differences: Incorporates an oxygen atom at position 3, forming a pyridazinone ring.

- This modification may influence its applicability in drug design, where hydrogen-bond donors/acceptors are critical .

4-Bromo-6-chloropyridazin-3(2H)-one (CAS 933041-13-5)

- Molecular Formula : C₄H₂BrClN₂O

- Key Differences : Bromine and chlorine substituents are positioned at 4 and 6, respectively, with a ketone at position 3.

- Implications : Positional isomerism affects electronic distribution and steric hindrance, which may alter nucleophilic substitution patterns compared to this compound .

4,5-Dibromopyridazin-3(2H)-one (CAS 5788-58-9)

- Molecular Formula : C₄H₂Br₂N₂O

- Key Differences : Contains bromine at both 4 and 5 positions instead of chlorine.

- Implications : The increased atomic radius and electronegativity of bromine (vs. chlorine) may enhance electrophilic reactivity, making this compound more prone to aryl-halogen bond cleavage in cross-coupling reactions .

Non-Pyridazine Halogenated Compounds

Ethyl 3-bromo-4,5-dichlorobenzoate (CAS 1160574-85-5)

- Molecular Formula : C₉H₆BrCl₂O₂

- Key Differences : A benzoate ester with halogen substituents on the aromatic ring.

- Implications: The benzene core and ester group confer distinct electronic and steric properties, reducing ring strain compared to pyridazine.

3-Bromo-4,5-difluoroaniline (CAS 875664-41-8)

- Molecular Formula : C₆H₄BrF₂N

- Key Differences : Aniline derivative with fluorine substituents.

- Implications : Fluorine’s high electronegativity and small atomic size enhance metabolic stability, making this compound relevant in medicinal chemistry. However, the absence of a heterocyclic ring limits direct comparability to pyridazine derivatives .

Comparative Data Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Bromo-4,5-dichloropyridazine, and how can purity be validated?

- Methodological Answer : The synthesis of halogenated pyridazines typically involves sequential halogenation under controlled conditions. For bromination, electrophilic substitution using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) is common. Chlorination may employ POCl₃ or SOCl₂. Post-synthesis, purity validation requires HPLC (>95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity and absence of regioisomers . Flash chromatography with ethyl acetate/hexane gradients is recommended for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm), while ¹³C NMR confirms carbon framework and halogen substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₄H₂BrCl₂N₂).

- HPLC : Quantifies purity and detects trace byproducts using reverse-phase C18 columns and UV detection at 254 nm .

Q. How should reaction conditions be optimized to minimize byproducts during pyridazine halogenation?

- Methodological Answer :

- Temperature Control : Maintain ≤60°C during bromination to avoid overhalogenation .

- Solvent Selection : Use DMF for bromine activation or dichloromethane (DCM) for chlorination to enhance selectivity .

- Stoichiometry : Limit halogenating agents to 1.1–1.3 equivalents to prevent dihalogenation .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields during the synthesis of halogenated pyridazines?

- Methodological Answer : Yield inconsistencies often stem from competing reaction pathways (e.g., radical vs. ionic mechanisms). Systematic analysis includes:

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify intermediate bottlenecks .

- Byproduct Profiling : Use LC-MS to characterize side products and adjust stoichiometry or catalysts accordingly .

- Statistical Validation : Apply ANOVA to compare yield reproducibility across ≥3 independent trials .

Q. What strategies improve regioselective bromination in polychlorinated pyridazine systems?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:

- Directing Groups : Introduce temporary protecting groups (e.g., -OMe) to steer bromine to meta positions .

- Lewis Acid Catalysts : Use FeCl₃ or AlCl₃ to polarize Br₂, enhancing electrophilic attack at electron-deficient sites .

- Computational Modeling : DFT calculations predict charge distribution and reactive sites (e.g., C-3 vs. C-6 bromination) .

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The electron-withdrawing Cl and Br substituents activate the pyridazine ring for Pd-catalyzed coupling. Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ (aq.) at 80°C .

- Negishi Coupling : Prioritize Zn-based reagents for sp²-hybridized carbons; monitor steric hindrance from adjacent halogens .

Data Analysis and Contradiction Resolution

Q. How can researchers statistically validate the reproducibility of synthesis protocols for halogenated heterocycles?

- Methodological Answer :

- Triangulation : Cross-validate results using HPLC, NMR, and independent synthetic routes .

- Error Analysis : Calculate relative standard deviation (RSD) for yields and purity across replicates .

- Control Experiments : Compare outcomes with analogous compounds (e.g., 3-Bromo-5-fluoro-4-hydroxybenzaldehyde) to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.